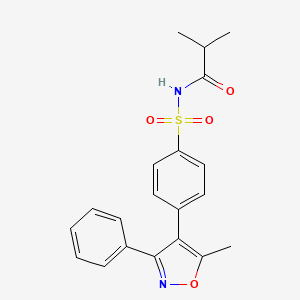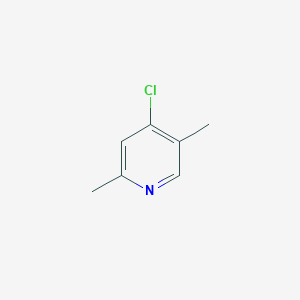
Vinyl(trifluormethyl)dimethylsilan
Übersicht
Beschreibung
Vinyl(trifluoromethyl)dimethylsilane is an organosilicon compound with the chemical formula C5H9F3Si. It is a colorless liquid that is highly flammable and has a boiling point of approximately 80°C . This compound is notable for its unique combination of vinyl and trifluoromethyl groups attached to a silicon atom, making it a valuable reagent in organic synthesis and various industrial applications .
Wissenschaftliche Forschungsanwendungen
Vinyl(trifluoromethyl)dimethylsilane has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Vinyl(trifluoromethyl)dimethylsilane primarily targets organic substrates in chemical reactions, particularly in silylation processes. This compound is used to introduce silyl groups into organic molecules, which can significantly alter their chemical properties. The role of Vinyl(trifluoromethyl)dimethylsilane in these reactions is to act as a silylating agent, facilitating the formation of silyl ethers, which are important intermediates in organic synthesis .
Mode of Action
Vinyl(trifluoromethyl)dimethylsilane interacts with its targets through a mechanism involving the transfer of the silyl group to the organic substrate. This interaction typically occurs via a nucleophilic attack on the silicon atom, leading to the formation of a new silicon-carbon bond. The resulting changes include the stabilization of reactive intermediates and the protection of functional groups during subsequent chemical transformations. Vinyl(trifluoromethyl)dimethylsilane thus plays a crucial role in modifying the reactivity and stability of organic molecules .
Biochemical Pathways
The biochemical pathways affected by Vinyl(trifluoromethyl)dimethylsilane are primarily those involved in organic synthesis. The introduction of the silyl group can influence various downstream effects, such as altering the electronic properties of the molecule, increasing its steric bulk, and enhancing its resistance to hydrolysis. These changes can impact the overall reactivity and selectivity of the molecule in further chemical reactions. Vinyl(trifluoromethyl)dimethylsilane is therefore a valuable tool in the synthesis of complex organic compounds .
Pharmacokinetics
Vinyl(trifluoromethyl)dimethylsilane is known to have a boiling point of 80°C and a density of 0.978 g/cm³, which influence its bioavailability in chemical processes .
Result of Action
The molecular and cellular effects of Vinyl(trifluoromethyl)dimethylsilane’s action include the formation of stable silyl ethers and the protection of sensitive functional groups. These effects are crucial for the successful execution of multi-step organic syntheses, where the stability and reactivity of intermediates must be carefully controlled. Vinyl(trifluoromethyl)dimethylsilane thus enables the efficient synthesis of complex molecules by providing a means to temporarily modify and protect reactive sites .
Action Environment
Environmental factors such as temperature, humidity, and the presence of other reactive species can significantly influence the action, efficacy, and stability of Vinyl(trifluoromethyl)dimethylsilane. For instance, high temperatures can increase its volatility, while moisture can lead to hydrolysis and degradation of the compound. Therefore, Vinyl(trifluoromethyl)dimethylsilane must be handled under controlled conditions to maintain its effectiveness and stability in chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vinyl(trifluoromethyl)dimethylsilane is typically synthesized through a two-step process:
Preparation of Vinyl Trifluoromethyl Compounds: The initial step involves the synthesis of vinyl trifluoromethyl compounds.
Reaction with Dimethylsilicon Alcohol: The vinyl trifluoromethyl compound is then reacted with dimethylsilicon alcohol under controlled conditions to produce vinyl(trifluoromethyl)dimethylsilane.
Industrial Production Methods
In industrial settings, the production of vinyl(trifluoromethyl)dimethylsilane follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly flammable and reactive nature of the compound. Safety measures are crucial to prevent accidents during production .
Analyse Chemischer Reaktionen
Types of Reactions
Vinyl(trifluoromethyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler silicon-containing compounds.
Substitution: The vinyl and trifluoromethyl groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of organosilicon compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinyl(dimethyl)silane: Lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
Trifluoromethyl(dimethyl)silane: Does not contain the vinyl group, limiting its applications in vinyl-specific reactions.
Uniqueness
Vinyl(trifluoromethyl)dimethylsilane is unique due to the presence of both vinyl and trifluoromethyl groups attached to a silicon atom. This combination imparts distinct chemical properties, making it a versatile reagent in various synthetic and industrial applications .
Eigenschaften
IUPAC Name |
ethenyl-dimethyl-(trifluoromethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3Si/c1-4-9(2,3)5(6,7)8/h4H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHHXDQAWOUGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632562 | |
| Record name | Ethenyl(dimethyl)(trifluoromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211985-86-3 | |
| Record name | Ethenyl(dimethyl)(trifluoromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


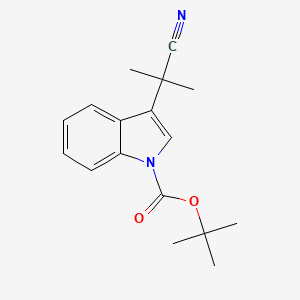
![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)

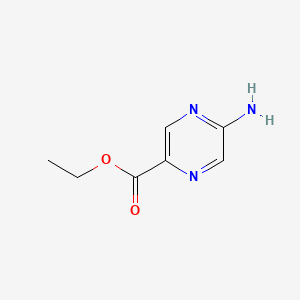


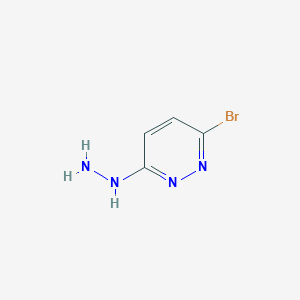
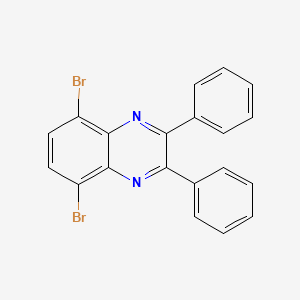
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)


